Selectivity vs. E-64 and Odanacatib
Cathepsin Inhibitor 1 demonstrates a distinct selectivity profile compared to both the broad-spectrum inhibitor E-64 and the CatK-selective agent Odanacatib. Cathepsin Inhibitor 1 exhibits IC50 values of 12.58 nM (CatL), 199.53 nM (CatL2), 1,000 nM (CatS), 3,162.27 nM (CatK), and 6,309.57 nM (CatB) in enzymatic assays . In contrast, E-64 shows a flatter selectivity profile with IC50 values of 2.5 nM (CatL), 4.1 nM (CatS), and 1.4 nM (CatK), inhibiting all three within a narrow ~3-fold range [1]. Odanacatib, conversely, is exquisitely selective for CatK (IC50 = 0.2 nM) with minimal activity against CatL, CatS, or CatB .
E-64: CatL 2.5, CatS 4.1, CatK 1.4 nM (flat ~3-fold range)
Odanacatib: CatK 0.2 nM (CatL/S/B >100-fold higher)
| Evidence Dimension | Selectivity Profile (IC50, nM) |
|---|---|
| Target Compound Data | CatL: 12.58; CatL2: 199.53; CatS: 1,000; CatK: 3,162.27; CatB: 6,309.57 |
| Comparator Or Baseline | E-64: CatL 2.5, CatS 4.1, CatK 1.4; Odanacatib: CatK 0.2, CatL/S/B >100-fold higher |
| Quantified Difference | Cathepsin Inhibitor 1 exhibits ~500-fold selectivity for CatL over CatB vs. E-64 which shows only ~2-fold selectivity for CatK over CatL |
| Conditions | Human recombinant enzyme assays (primary reference Asaad et al. 2009 for Cathepsin Inhibitor 1; vendor-validated data for comparators) |
Why This Matters
The graded selectivity profile of Cathepsin Inhibitor 1 enables researchers to titrate pan-cathepsin inhibition with predictable off-target effects, unlike the flat profile of E-64 or the extreme selectivity of Odanacatib.
- [1] BioCompare. E-64 from Cayman Chemical Product Specifications. View Source
